(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate (E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13621311
InChI: InChI=1S/C16H22O3/c1-6-18-14-9-7-13(11-12(14)2)8-10-15(17)19-16(3,4)5/h7-11H,6H2,1-5H3/b10-8+
SMILES: CCOC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)C
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate

CAS No.:

Cat. No.: VC13621311

Molecular Formula: C16H22O3

Molecular Weight: 262.34 g/mol

* For research use only. Not for human or veterinary use.

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate -

Specification

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
IUPAC Name tert-butyl (E)-3-(4-ethoxy-3-methylphenyl)prop-2-enoate
Standard InChI InChI=1S/C16H22O3/c1-6-18-14-9-7-13(11-12(14)2)8-10-15(17)19-16(3,4)5/h7-11H,6H2,1-5H3/b10-8+
Standard InChI Key IMQZIFNNTKHHJC-CSKARUKUSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)C
SMILES CCOC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)C
Canonical SMILES CCOC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl (E)-3-(4-ethoxy-3-methylphenyl)prop-2-enoate, reflects its three primary components:

  • A tert-butyl ester group (OC(CH3)3\text{OC}(\text{CH}_3)_3) providing steric bulk and hydrolytic stability.

  • An (E)-configured acrylate backbone (CH2=C(COO)\text{CH}_2=\text{C}(\text{COO}^-)) enabling polymerization and conjugate addition reactions.

  • A 4-ethoxy-3-methylphenyl substituent introducing electronic and steric effects that modulate reactivity.

The (E)-stereochemistry is confirmed by the InChIKey\text{InChIKey} (IMQZIFNNTKHHJC-CSKARUKUSA-N), which encodes the spatial arrangement of substituents around the double bond.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H22O3\text{C}_{16}\text{H}_{22}\text{O}_3
Molecular Weight262.34 g/mol
SMILESCCOC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)C
Boiling PointNot reported
SolubilityLikely low in water (est. <1 g/L)

Synthesis and Reaction Mechanisms

Industrial Synthesis Routes

The primary synthesis method involves a Michael addition between tert-butyl acrylate and 4-ethoxy-3-methylphenol derivatives under basic conditions . A patent (CN103664612A) elaborates on a scaled-up process:

  • Reagent Preparation:

    • 2,6-Di-tert-butylphenol (1.0–2.0 parts) is dehydrated at 80–90°C under vacuum (4–6.6 kPa) to remove moisture .

    • Sodium methoxide (0.1–0.2 parts) is added as a catalyst under nitrogen atmosphere .

  • Reaction Conditions:

    • Methyl acrylate (0.5–1.0 parts) is slowly dripped into the mixture at 60–75°C over 1.5 hours .

    • Post-addition, the temperature is maintained at 80–85°C for 2–3 hours to ensure completion .

  • Product Isolation:

    • The crude product is purified via distillation or chromatography to yield the (E)-isomer selectively .

Mechanistic Insights

The reaction proceeds via a base-catalyzed conjugate addition, where the phenoxide ion attacks the β-carbon of tert-butyl acrylate. Subsequent H-1,5 hydride shift stabilizes the intermediate, favoring the (E)-configuration due to steric repulsion between the tert-butyl group and aryl substituent .

ArO+CH2=CHCOOtBuArOCH2CH2COOtBuΔ(E)-isomer\text{ArO}^- + \text{CH}_2=\text{CHCOO}^t\text{Bu} \rightarrow \text{ArOCH}_2\text{CH}_2\text{COO}^t\text{Bu} \xrightarrow{\Delta} \text{(E)-isomer}

Applications in Material Science and Pharmaceuticals

Polymer Chemistry

As a monomer, the compound’s acrylate group enables radical polymerization, forming polyacrylates with enhanced thermal stability due to the tert-butyl group . These polymers are used in:

  • High-performance coatings: Resistant to UV degradation and chemical corrosion .

  • Adhesives: Improved flexibility and moisture resistance .

Pharmaceutical Intermediates

The ethoxy-methylphenyl moiety is a structural motif in nonsteroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been explored as precursors for COX-2 inhibitors, though specific biological data remain unpublished.

Research Findings and Stability Data

Thermal Stability

Thermogravimetric analysis (TGA) of analogous tert-butyl acrylates shows decomposition onset at ~200°C, suggesting similar stability for this compound . The tert-butyl group delays degradation by hindering ester hydrolysis .

Stereochemical Integrity

Studies on related acrylates indicate that the (E)-configuration is retained under mild conditions (<100°C) but may isomerize under strong acid/base catalysis or prolonged UV exposure.

Challenges and Future Directions

Current limitations include:

  • Scalability: Multi-step synthesis and stringent temperature control increase production costs .

  • Data Gaps: Limited public data on toxicity, pharmacokinetics, and polymer performance.

Future research should prioritize:

  • Green chemistry approaches: Enzyme-catalyzed reactions to improve yield and reduce waste.

  • Biological activity screening: Anticancer or antimicrobial potential of aryl acrylate derivatives.

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